N,N-Dibenzylacetamide
Overview
Description
N,N-Dibenzylacetamide is an organic compound with the molecular formula C16H17NO. It is characterized by the presence of two benzyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
N,N-Dibenzylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H5CH2NH2} + \text{(CH3CO)2O} \rightarrow \text{C6H5CH2NHCOCH3} + \text{CH3COOH} ]
Industrial Production Methods: In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to N,N-dibenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dibenzylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Mechanism of Action
N,N-Dibenzylacetamide can be compared with other similar compounds such as N,N-dimethylacetamide and N,N-diethylacetamide. While all these compounds share the acetamide core, the presence of different substituents on the nitrogen atom imparts unique properties and reactivity to each compound. This compound is unique due to the presence of two benzyl groups, which influence its chemical behavior and applications.
Comparison with Similar Compounds
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
- N,N-Dibenzylamine
Properties
IUPAC Name |
N,N-dibenzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGMIJNIKHHXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065088 | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10479-30-8 | |
Record name | N,N-Bis(phenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10479-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibenzylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(phenylmethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-dibenzylacetamide in the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides?
A1: this compound serves as a crucial reagent in the synthetic pathway outlined in the research paper []. It reacts with a hydroxyl-protected 5-amino-4-imidazolecarbonitrile riboside derivative in the presence of phosphoryl chloride. This reaction, followed by treatment with sodium hydride, facilitates the formation of the imidazo[4,5-b]pyridine ring system and introduces the 7-amino group, key structural features of the targeted 5,7-diaminoimidazo[4,5-b]pyridine ribosides [].
Q2: How does the use of this compound compare to using an N-monosubstituted acetamide in this synthesis?
A2: The research highlights a key difference in product outcome based on the substitution pattern of the acetamide reagent []. While this compound leads to the formation of the desired 5,7-diamino compound, utilizing an acetamide with only one benzyl substituent results in the formation of a 5-N-substituted derivative after hydrogenolysis []. This difference arises from the presence or absence of the second benzyl group, influencing the final stage of the synthesis.
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